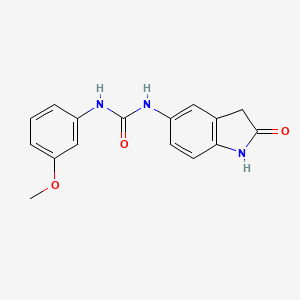

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

CAS No.: 1172450-78-0

Cat. No.: VC7793920

Molecular Formula: C16H15N3O3

Molecular Weight: 297.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172450-78-0 |

|---|---|

| Molecular Formula | C16H15N3O3 |

| Molecular Weight | 297.314 |

| IUPAC Name | 1-(3-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

| Standard InChI | InChI=1S/C16H15N3O3/c1-22-13-4-2-3-11(9-13)17-16(21)18-12-5-6-14-10(7-12)8-15(20)19-14/h2-7,9H,8H2,1H3,(H,19,20)(H2,17,18,21) |

| Standard InChI Key | LNJUKTGSEYNQRC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Introduction

Synthesis

The synthesis of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea would likely involve the reaction of 2-oxoindoline with 3-methoxyphenyl isocyanate, similar to the synthesis of related compounds. This process typically requires controlled conditions to optimize yield and purity.

Biological Activity

While specific biological activities of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea are not well-documented, compounds with similar structures often exhibit enzyme inhibition, receptor modulation, and gene expression alteration. These mechanisms are crucial in regulating cellular processes such as signal transduction and metabolic activity.

Comparison with Similar Compounds

Similar compounds, such as 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, have been studied for their potential applications in medicinal chemistry. These compounds integrate methoxyphenyl and indolinone moieties, which may confer distinct chemical reactivity and biological activity.

Potential Applications

Given its structural features, 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea could serve as a building block for synthesizing more complex organic molecules with potential therapeutic effects. Its applications might span various fields, including medicinal chemistry and organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume